molecular formula C7H3F4I B2536743 2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene CAS No. 1806314-54-4

2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene

Cat. No.: B2536743
CAS No.: 1806314-54-4
M. Wt: 289.999
InChI Key: MADWHNRJBPBXNC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with a difluoromethyl (-CF₂H) group at position 2, fluorine atoms at positions 1 and 3, and an iodine atom at position 5. This unique substitution pattern confers distinct electronic, steric, and physicochemical properties.

Properties

IUPAC Name

2-(difluoromethyl)-1,3-difluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4I/c8-4-1-3(12)2-5(9)6(4)7(10)11/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADWHNRJBPBXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 5-position serves as a prime site for nucleophilic substitution due to its electrophilic nature. Key reactions include:

  • Aryl-I Bond Activation : Iodine can be displaced by nucleophiles (e.g., phenols, amines) under palladium catalysis. For example, coupling with sodium phenolate in the presence of Pd(OAc)₂/PPh₃ yields substituted aryl ethers .

  • Cross-Coupling Reactions : The iodine atom participates in Pd-catalyzed carbonylation with CO and CsF to form acyl fluorides (e.g., benzoyl fluoride derivatives) .

Table 1: Representative Nucleophilic Substitution Reactions

Reagent/ConditionsProductYieldReference
Pd(TFA)₂, PPh₃, CO, CsF, DMF, 70°CAcyl fluoride (Ar-CO-F)73%
NaH, THF, 0°CBenzyloxy-substituted arene68%*

*Yield inferred from analogous reactions in.

Palladium-Catalyzed Cross-Coupling

The aryl iodide moiety enables participation in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(dba)₂ and ligands like P(t-Bu)Cy₂ forms biaryl derivatives .

  • Difluorocarbene Coupling : Palladium catalysts (e.g., Pd(CF₃CO₂)₂/Xantphos) facilitate coupling with terminal alkynes, producing difluoromethylated alkynes via a difluorocarbene intermediate .

Table 2: Palladium-Catalyzed Coupling Reactions

SubstrateCatalyst SystemProductYieldReference
4-BromoquinolinePd(dba)₂/P(t-Bu)Cy₂, 100°Cα-Aryl-α,α-difluoroketone95%
PhenylacetylenePd(CF₃CO₂)₂/Xantphos, 100°CDifluoromethylated alkyne85%

Base-Induced C–C Bond Cleavage

The difluoromethyl group undergoes cleavage under strongly basic conditions:

  • KOH-Mediated Cleavage : Treatment with aqueous KOH in toluene at 100°C cleaves the C–CF₂ bond, releasing (difluoromethyl)benzene quantitatively .

  • One-Pot Difluoromethylation : Sequential α-arylation and cleavage enable direct synthesis of difluoromethylarenes from aryl halides .

Difluorocarbene Involvement

The compound may act as a latent difluorocarbene source:

  • Carbene Generation : Deprotonation with NaH generates difluorocarbene (:CF₂), which reacts with nucleophiles (e.g., phenols) to form difluoromethyl ethers .

  • Cyclopropanation : Reaction with alkenes in the presence of CuI yields difluorocyclopropane derivatives .

Mechanistic Pathway :

  • Deprotonation of the difluoromethyl group by NaH.

  • Formation of a Pd–CF₂ intermediate .

  • Insertion into alkynes or alkenes to form C–CF₂ bonds .

Radical Pathways

The CF₂H group participates in radical-mediated reactions:

  • Minisci-Type Functionalization : Under acidic conditions, the difluoromethyl radical (- CF₂H) adds to heteroarenes (e.g., pyridines) .

  • Photoredox Catalysis : Visible-light-driven reactions with [Ir(ppy)₃] generate - CF₂H for late-stage difluoromethylation .

Electrophilic Aromatic Substitution

Electron-withdrawing fluorine substituents direct incoming electrophiles to specific positions:

  • Nitration : Occurs at the 4-position under HNO₃/H₂SO₄ at 0°C.

  • Halogenation : Bromination favors the 2-position due to steric and electronic effects.

Biological Interactions

The iodine and fluorine atoms enhance binding to biomolecules:

  • Halogen Bonding : Iodine forms non-covalent interactions with protein residues, influencing binding affinity.

  • Metabolic Stability : Fluorine reduces oxidative metabolism, improving pharmacokinetic profiles .

Scientific Research Applications

Chemical Synthesis

Reactivity and Functionalization
The presence of iodine in 2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The difluoromethyl group can also participate in electrophilic aromatic substitution reactions, which can be utilized to introduce further functional groups into the compound.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of iodine with nucleophilesVarious aryl derivatives
Electrophilic Aromatic SubstitutionIntroduction of new substituents on the aromatic ringFluorinated or other functionalized aromatics

Medicinal Chemistry

Potential Drug Development
Fluorinated compounds have been shown to enhance the biological activity of pharmaceuticals due to their influence on lipophilicity and metabolic stability. The unique properties of this compound may make it suitable as a lead compound in drug discovery.

Case Study: Anticancer Activity

Recent studies have indicated that difluoromethylated compounds exhibit promising anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Material Science

Use in Advanced Materials
The incorporation of fluorinated groups into materials often results in improved thermal stability and chemical resistance. As such, this compound could be explored for applications in coatings and polymers.

Table 2: Properties of Fluorinated Materials

PropertyFluorinated CompoundsNon-Fluorinated Compounds
Thermal StabilityHighModerate
Chemical ResistanceExcellentPoor
Surface EnergyLowHigh

Agrochemicals

Herbicide Development
Fluorinated compounds are increasingly used in the development of agrochemicals due to their enhanced efficacy against pests and weeds. The structure of this compound may lend itself to modifications that improve herbicidal activity.

Case Study: Herbicide Efficacy

Research has demonstrated that difluoromethylated herbicides exhibit greater potency compared to their non-fluorinated counterparts. This is attributed to better absorption and translocation within plant systems.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl and difluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Halogenated Benzenes

  • Iodobenzene (C₆H₅I) : Lacking fluorine substituents, iodobenzene is less electron-deficient and primarily serves as a coupling reagent. Its molecular weight (204.01 g/mol) is significantly lower than the target compound’s estimated molecular weight (~295 g/mol) .
  • 1,3-Difluoro-5-iodobenzene : Without the difluoromethyl group, this analog has reduced steric bulk and lower lipophilicity (clogP ~2.5 vs. estimated ~3.8 for the target compound).

Difluoromethyl-Containing Analogues

  • Benzovindiflupyr (Agrochemical Fungicide): Contains a difluoromethyl-pyrazole carboxamide moiety.
  • N-[2-(Difluoromethyl)phenyl]pyridine-3-carboxamide (Patent A.3.32) : Shares the difluoromethyl group but incorporates a pyridine ring. The benzene core in the target compound may offer greater aromatic stability in synthetic applications .

Table 1: Key Properties of 2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene and Analogues

Compound Molecular Formula Molecular Weight (g/mol) clogP* Key Applications
This compound C₇H₃F₄I ~295 ~3.8 Synthetic intermediate, agrochemical lead
Iodobenzene C₆H₅I 204.01 2.1 Cross-coupling reactions
2-Fluoro-5-iodobenzoic acid C₇H₄FIO₂ 265.01 2.7 Pharmaceutical intermediate
Benzovindiflupyr C₁₈H₁₃Cl₂F₃N₂O₂ 423.21 4.2 Fungicide

*clogP values estimated using fragment-based methods.

Biological Activity

2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique biological properties and potential applications in drug development. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability and alters their pharmacokinetic profiles. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H4F3I, characterized by the presence of difluoromethyl and difluoro substituents on the benzene ring. The presence of iodine also contributes to its reactivity and potential biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Copper-Catalyzed Cross-Coupling Reactions : Utilizes aryl iodides and difluoromethylation reagents to introduce the difluoromethyl group efficiently .
  • Nucleophilic Fluorination : Employs nucleophilic aromatic substitution reactions to incorporate fluorine atoms into the aromatic system .

Table 1: Summary of Synthesis Methods

MethodDescriptionReference
Copper-Catalyzed CouplingCross-coupling of aryl iodides with difluoromethyl reagents
Nucleophilic FluorinationSubstitution reactions to introduce fluorine into aromatic compounds

The biological activity of this compound is influenced by its ability to interact with biological targets through various mechanisms:

  • Lipophilicity Modulation : The difluoromethyl group can significantly alter the lipophilicity of the compound, enhancing its membrane permeability and bioavailability .
  • Hydrogen Bonding : The presence of fluorine atoms can influence hydrogen bonding capabilities, which may enhance binding affinity to specific proteins or enzymes .

Case Studies

Recent studies have highlighted the potential therapeutic applications of compounds containing similar structures:

  • Anticancer Activity : A study investigated compounds with CF2 groups that showed selective inhibition against cancer cell lines by targeting specific signaling pathways related to tumor growth .
  • Antifungal Properties : Research indicated that fluorinated compounds could exhibit antifungal activity by disrupting fungal cell membranes or interfering with metabolic pathways .
  • Neuropharmacological Effects : Compounds with similar difluoromethyl substitutions have been studied for their effects on neurotransmitter receptors, showing promise in treating neurological disorders .

Table 2: Biological Activities and Applications

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation through targeted pathways
AntifungalDisruption of fungal cell membranes
NeuropharmacologicalModulation of neurotransmitter receptor activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the difluoromethyl group into aromatic systems like 2-(difluoromethyl)-1,3-difluoro-5-iodobenzene?

  • Methodological Answer : The difluoromethyl group can be introduced via nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For regioselective fluorination, directed ortho-metalation (DoM) strategies using iodine as a directing group are effective. The telescoped flow Pd-catalyzed aerobic oxidation method (as demonstrated in related benzimidazole derivatives) can optimize yield and purity by minimizing intermediate isolation steps . 19F NMR and X-ray crystallography are critical for confirming regiochemistry and electronic effects .

Q. How does the electronic influence of fluorine substituents affect the stability and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Fluorine's strong electron-withdrawing inductive effect stabilizes adjacent negative charges, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from difluoromethyl groups may reduce reaction rates. Computational modeling (DFT) is recommended to predict reactivity, complemented by experimental screening of ligands (e.g., SPhos or XPhos) to mitigate steric effects .

Q. What analytical techniques are essential for characterizing fluorinated impurities in this compound?

  • Methodological Answer : LC-MS with high-resolution mass spectrometry (HRMS) and 19F NMR are indispensable for detecting fluorinated byproducts. For example, isoflucypram-related impurities (e.g., 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid) can be quantified using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in the presence of competing functional groups (e.g., iodine) during synthesis?

  • Methodological Answer : Iodine's ortho-directing capability can be exploited in halogen dance reactions. For example, using CuI/1,10-phenanthroline catalysts under mild conditions (60°C, DMF) enables selective fluorination at the 2-position. Competitive pathways should be monitored via in-situ IR spectroscopy to optimize reaction time and temperature .

Q. What strategies address contradictory data in biological activity studies involving fluorinated analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50 values) may arise from fluorine's stereoelectronic effects on target binding. Use surface plasmon resonance (SPR) to measure binding kinetics and compare with docking simulations (PDB-based models). For instance, fluorine's gauche effect in benzimidazole derivatives alters conformation, impacting affinity for kinase targets .

Q. How do solvent polarity and proticity influence the stability of this compound in long-term storage?

  • Methodological Answer : Non-polar solvents (e.g., hexane) minimize hydrolysis of the difluoromethyl group. Accelerated stability studies (40°C/75% RH for 6 months) with periodic 19F NMR analysis reveal degradation pathways. Additives like molecular sieves or antioxidants (e.g., BHT) extend shelf life .

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